molecular formula C10H12BrNO2 B15066141 (3S)-3-amino-4-(3-bromophenyl)butanoic acid

(3S)-3-amino-4-(3-bromophenyl)butanoic acid

Katalognummer: B15066141
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: RAIGQDRULUGHDH-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-4-(3-bromophenyl)butanoic acid is an organic compound that belongs to the class of amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-(3-bromophenyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and L-alanine.

    Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with L-alanine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Hydrolysis: The final step involves the hydrolysis of the amine to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-4-(3-bromophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used for reduction reactions.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(3S)-3-amino-4-(3-bromophenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3S)-3-amino-4-(3-bromophenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-3-amino-4-phenylbutanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    (3S)-3-amino-4-(4-bromophenyl)butanoic acid: The bromine atom is positioned differently, affecting its reactivity and interaction with biological targets.

    (3S)-3-amino-4-(3-chlorophenyl)butanoic acid: Contains a chlorine atom instead of bromine, which can influence its chemical and biological properties.

Uniqueness

(3S)-3-amino-4-(3-bromophenyl)butanoic acid is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H12BrNO2

Molekulargewicht

258.11 g/mol

IUPAC-Name

(3S)-3-amino-4-(3-bromophenyl)butanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1

InChI-Schlüssel

RAIGQDRULUGHDH-VIFPVBQESA-N

Isomerische SMILES

C1=CC(=CC(=C1)Br)C[C@@H](CC(=O)O)N

Kanonische SMILES

C1=CC(=CC(=C1)Br)CC(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.